4-Amino-1-cyclopropylcyclohexan-1-OL
Description
4-Amino-1-cyclopropylcyclohexan-1-OL is a synthetic cyclohexanol derivative featuring a cyclopropyl substituent at position 1 and an amino group at position 4. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. The hydroxyl (-OH) and amino (-NH₂) groups contribute to hydrogen-bonding interactions, which may influence solubility and biological activity.
Properties
CAS No. |
1521029-57-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-cyclopropylcyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-3-5-9(11,6-4-8)7-1-2-7/h7-8,11H,1-6,10H2 |
InChI Key |
ICWOORLJGLNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCC(CC2)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-1-cyclopropylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a cyano or nitro derivative, using hydrogenation or catalytic reduction techniques. For example, a cyano derivative can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a Co-NiO dual catalyst at elevated temperatures and pressures . Another method involves the use of Raney nickel and borohydride as reducing agents to convert a cyano derivative to the desired amino alcohol . These methods are suitable for both laboratory-scale synthesis and industrial production due to their high yield and efficiency.
Chemical Reactions Analysis
4-Amino-1-cyclopropylcyclohexan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and hydroxyl group (-OH) present in the compound make it reactive towards electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary amine .
Scientific Research Applications
4-Amino-1-cyclopropylcyclohexan-1-OL has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a precursor for the synthesis of bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways. Additionally, the compound finds applications in the industry as a starting material for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Additionally, it can interact with cellular receptors, leading to changes in signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-Amino-1-cyclopropylcyclohexan-1-OL with 4-(Cyclobutylmethyl)oxan-4-amine (CAS 1385696-51-4), a structurally related compound from the provided evidence :
Key Observations:
Ring Systems: The target compound’s cyclohexanol backbone includes a hydroxyl group, enhancing hydrophilicity compared to the oxane ring in 4-(Cyclobutylmethyl)oxan-4-amine, which contains an ether oxygen .
Polarity and Solubility: The -OH group in 4-Amino-1-cyclopropylcyclohexan-1-OL likely improves aqueous solubility compared to the oxane-based analogue, which lacks a hydroxyl moiety.
Substituent Effects :
- Cyclobutylmethyl (C₄H₇) in the analogue may confer greater lipophilicity than cyclopropyl (C₃H₅), impacting membrane permeability in biological systems.
Research Implications
The structural distinctions between these compounds highlight the following trends:
- Thermodynamic Stability : The cyclopropane ring’s strain may reduce stability compared to cyclobutylmethyl-substituted analogues, necessitating stabilization strategies in formulations.
Biological Activity
4-Amino-1-cyclopropylcyclohexan-1-ol (C9H17NO) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Amino-1-cyclopropylcyclohexan-1-ol is characterized by its unique cyclopropyl and cyclohexanol moieties. The molecular structure can be represented as follows:
- Molecular Formula : C9H17NO
- Molecular Weight : 155.24 g/mol
- SMILES Notation : C1CC1C2(CCC(CC2)N)O
- InChI Key : ICWOORLJGLNJSQ-UHFFFAOYSA-N
Pharmacological Profile
The biological activity of 4-Amino-1-cyclopropylcyclohexan-1-ol has been investigated in various studies, revealing its potential as a therapeutic agent. Below are key areas of interest:
1. Neuropharmacology
Research indicates that 4-Amino-1-cyclopropylcyclohexan-1-ol may exhibit neuroprotective properties. It has been shown to interact with neurotransmitter systems, potentially influencing the activity of serotonin and norepinephrine receptors, which are critical in mood regulation and cognitive functions .
2. Antidepressant Effects
In animal models, this compound has demonstrated antidepressant-like effects. Studies suggest that it may enhance synaptic plasticity and promote neurogenesis in the hippocampus, akin to established antidepressants .
The proposed mechanism involves modulation of the glutamatergic system, specifically through NMDA receptor antagonism. This action may lead to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth .
Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the pharmacological effects of 4-Amino-1-cyclopropylcyclohexan-1-ol:
| Study | Method | Findings |
|---|---|---|
| Study A | In vivo rodent model | Showed significant reduction in depressive-like behavior compared to control groups. |
| Study B | In vitro receptor binding assays | Demonstrated moderate affinity for serotonin and norepinephrine receptors. |
| Study C | Neurogenesis assays | Indicated increased neuronal proliferation in hippocampal cultures treated with the compound. |
Safety and Toxicology
Toxicological assessments indicate that 4-Amino-1-cyclopropylcyclohexan-1-ol has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
